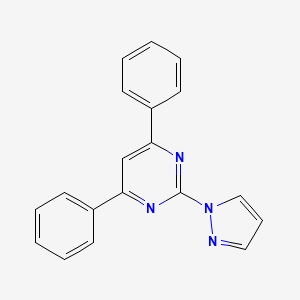

![molecular formula C17H18FN5OS2 B5513594 2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513594.png)

2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals characterized by the presence of 1,2,4-triazole and thiazole rings. Such compounds have garnered interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. However, specific details about "2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide" are not directly available in the literature. The information provided here is based on related compounds to infer the chemical and physical properties, synthesis, and analysis of the compound .

Synthesis Analysis

The synthesis of compounds containing 1,2,4-triazole and thiazole units often involves multi-step chemical reactions, starting from simple precursors such as phenylthioureas, flurbiprofen, and isothiocyanates. These reactions may include condensation, cyclization, and functional group transformations under various conditions (Manolov, Ivanov, & Bojilov, 2021). The specific synthesis route for the compound would likely involve the formation of the triazole and thiazole rings followed by coupling reactions to introduce the isopropyl and fluorophenyl groups.

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been elucidated using techniques such as X-ray crystallography. These structures often reveal that the triazole and thiazole rings are planar, with substituents such as fluorophenyl groups potentially adopting orientations that minimize steric hindrance and optimize molecular packing in the crystal lattice. For instance, studies on isostructural compounds have shown that fluorophenyl groups can be oriented perpendicular to the plane of the rest of the molecule, indicating a degree of flexibility in the molecular conformation (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Applications De Recherche Scientifique

One study discusses the synthesis and structural characterization of isostructural compounds with complex fluorophenyl and triazolyl groups, indicating the potential for diverse chemical modifications and applications in material science or pharmaceutical research due to their unique structural properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Antitumor Activities

Research on compounds with similar structural motifs, such as fluorophenyl and triazolyl groups, has shown promising antimicrobial and antitumor activities. These compounds, through various synthetic routes, have been evaluated for their biological activities, providing a foundation for further exploration of 2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide in similar contexts.

For instance, a study on eperezolid-like molecules, which share structural similarities, demonstrated significant antimicrobial activity, particularly against Mycobacterium smegmatis, highlighting the potential of such compounds in addressing infectious diseases (Yolal et al., 2012).

Another investigation focused on fluorinated benzothiazoles related to the compound of interest, revealing potent in vitro cytotoxicity against certain human breast cancer cell lines. This suggests the potential of these compounds, including 2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide, in cancer research and therapy (Hutchinson et al., 2001).

Propriétés

IUPAC Name |

2-[[5-(2-fluorophenyl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN5OS2/c1-10(2)23-14(12-6-4-5-7-13(12)18)21-22-17(23)26-11(3)15(24)20-16-19-8-9-25-16/h4-11H,1-3H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHDADUDWYIZGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NN=C1SC(C)C(=O)NC2=NC=CS2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-8-{5-[(phenylthio)methyl]-2-furoyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5513515.png)

![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)

![4,6-dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}nicotinamide](/img/structure/B5513528.png)

![2,2'-[1,3-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5513539.png)

![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(3-methylphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5513573.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5513587.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5513605.png)

![5-tert-butyl-N-[4-(dimethylamino)phenyl]-2-methyl-3-furamide](/img/structure/B5513611.png)

![isopropyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5513616.png)